molecular formula C21H17N3 B1222482 9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole

9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole

Cat. No.: B1222482
M. Wt: 311.4 g/mol
InChI Key: JOYQBQFJPLXICC-UHFFFAOYSA-N
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Description

BRD6340 is a small molecule compound that has been studied for its potential therapeutic applications, particularly in the field of cancer research. It is known for its ability to inhibit specific molecular targets, making it a valuable tool in the study of cancer cell biology and the development of new cancer treatments .

Preparation Methods

The preparation of BRD6340 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

BRD6340 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

BRD6340 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.

    Biology: It is used to investigate the biological pathways and molecular targets involved in cancer cell proliferation and survival.

    Medicine: It has potential therapeutic applications in the treatment of cancer and other diseases.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of BRD6340 involves its interaction with specific molecular targets, leading to the inhibition of key pathways involved in cancer cell proliferation and survival. This includes the inhibition of certain enzymes and signaling pathways that are critical for the growth and survival of cancer cells .

Comparison with Similar Compounds

BRD6340 is unique in its ability to inhibit specific molecular targets, making it a valuable tool in cancer research. Similar compounds include:

BRD6340 stands out due to its specific molecular interactions and the pathways it targets, making it a unique and valuable compound in scientific research .

Properties

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole

InChI

InChI=1S/C21H17N3/c1-5-11-19-15(7-1)16-8-2-6-12-20(16)24(19)14-13-21-22-17-9-3-4-10-18(17)23-21/h1-12H,13-14H2,(H,22,23)

InChI Key

JOYQBQFJPLXICC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.